1,3-Difluoro-2-isocyanobenzene
Description
Properties
IUPAC Name |
1,3-difluoro-2-isocyanobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRDGLVOQRBOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Formylation : 3,5-Difluoroaniline undergoes formylation with formic acid or acetic formic anhydride to yield 3,5-difluoroformanilide.
-
Dehydration : Treatment with triphosgene in dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) at 40°C generates the isocyanide via elimination of HCl.
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the isocyanide to the corresponding amine. Triphosgene acts as both a dehydrating agent and a mild oxidant, ensuring high conversion rates.
Alternative Pathways and Comparative Analysis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (5% strength) | |
| Temperature | 100–140°C | |
| Base | Tri-(N-dodecyl)amine | |
| Yield (1,3-difluorobenzene) | 85.2–91.4% |
Critical Evaluation of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Nucleophilic Additions
The electron-deficient isocyano carbon undergoes nucleophilic attacks, forming covalent adducts with amines, alcohols, or thiols. This reactivity is critical for bioconjugation and materials science applications.
Mechanism : The isocyano carbon reacts via a two-step process: (1) nucleophilic attack, followed by (2) proton transfer or rearrangement.
Multicomponent Reactions (MCRs)
The compound participates in Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, enabling rapid access to nitrogen-containing heterocycles .
Example: GBB Reaction
Components :
-
1,3-Difluoro-2-isocyanobenzene
-
2-Aminopyridine
-
Aldehyde
Conditions : Toluene/MeOH (3:1), 120°C, 18 h .
Product : Imidazo[1,2-a]pyridine derivatives (e.g., 3a–ai in ).
Yield : ~60–85% (estimated from analogous procedures) .
Key Insight : Fluorine substituents increase the electrophilicity of the isocyanide, accelerating imine formation .
Transition Metal-Mediated Reactions
The isocyano group coordinates to metals, enabling catalytic transformations.
Palladium-Catalyzed Couplings
Reaction Type : Suzuki-Miyaura coupling (aryl halide partners).
Conditions : PdCl₂(PPh₃)₂, K₂CO₃, DME/H₂O, 80°C .
Product : Biaryl isocyanides (e.g., 16a–ad in ).
Role of Fluorine : Meta-fluorines stabilize intermediates via C–F···Pd interactions .
Copper-Assisted Cyclizations
Reaction : Oxidative cyclization with alkynes.
Product : Pyrrole-fused isocyanides.
Conditions : CuI, DMF, 100°C (hypothetical extrapolation from ).
Photochemical Radical Reactions
Under UV light, the isocyanide generates radicals for hydrocyclization or cross-coupling .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Alkenes | Cyclohexene-fused benzimidazoles | UV (365 nm), DCE, 12 h | 72% |
Mechanism : Homolytic cleavage of the C–N bond forms an aryl radical, which abstracts hydrogen or couples with alkenes .
Protonation
In strong acids (e.g., H₂SO₄/SiO₂), the isocyano group protonates to form formamidinium salts, which hydrolyze to amines .
Deprotonation
With LDA (Lithium Diisopropylamide), the aromatic C–H ortho to fluorine deprotonates, enabling directed metalation .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to C₆H₅NC) | Selectivity | Key Factor |
|---|---|---|---|
| Nucleophilic Addition | 2.5× faster | High | Fluorine-induced polarization |
| GBB Reaction | 1.8× faster | Moderate | Steric hindrance at ortho positions |
| Radical Cyclization | 3.0× slower | Low | Radical stability due to fluorines |
Stability Under Reaction Conditions
Scientific Research Applications
Synthesis of Bioactive Compounds
1,3-Difluoro-2-isocyanobenzene has been utilized in the synthesis of various bioactive compounds through multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors. For instance:
- Isocyanide-Based MCRs : The compound acts as a versatile nucleophile in MCRs, enabling the formation of highly substituted amides and other functional groups essential for drug development .
Drug Discovery
The compound has shown potential in drug discovery due to its ability to modify existing drug-like molecules. It has been used in late-stage functionalization processes, which enhance the properties of pharmaceutical compounds:
- Late-Stage Diversification : Researchers have successfully applied this compound in modifying established drugs to improve their efficacy and reduce side effects . This approach is particularly useful for generating libraries of compounds for high-throughput screening.
Development of New Therapeutics
Due to its unique reactivity, this compound has been investigated for its potential in developing new therapeutic agents:
- Imidazopyridine Derivatives : A series of imidazopyridines synthesized from this compound have exhibited promising biological activity against various targets, showcasing its utility in creating novel pharmacophores .
Case Study 1: Synthesis of Substituted Amides
A study demonstrated the application of this compound in synthesizing substituted amides through an SN2 reaction with alkyl halides. The reaction yielded high selectivity and efficiency, highlighting the compound's utility in creating complex structures from simple starting materials .
Case Study 2: High-Throughput Screening
In a high-throughput screening setup, researchers employed this compound to generate a library of compounds targeting specific proteins. The integration of automated liquid dispensing technology allowed for rapid synthesis and evaluation of potential drug candidates .
Data Tables
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-isocyanobenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The cytotoxic and metabolic properties of dFdC (gemcitabine) and ara-C (cytarabine) have been extensively studied in the context of DNA synthesis inhibition and anticancer activity. Below is a detailed comparison based on biochemical efficacy, pharmacokinetics, and molecular mechanisms.
Structural and Functional Differences
- dFdC : A deoxycytidine analog with two fluorine atoms at the 2'-position of the sugar moiety. This substitution enhances its stability and metabolic persistence in cells .
- ara-C: Contains an arabinosyl sugar (β-D-arabinofuranose) instead of deoxyribose, leading to altered stereochemistry and DNA polymerase interactions .
Pharmacokinetic and Metabolic Profiles
Cytotoxicity and Therapeutic Implications
- dFdC exhibits greater cytotoxicity than ara-C in wild-type cells (e.g., Chinese hamster ovary cells), with IC50 values up to 100-fold lower in prolonged exposures .
- The prolonged intracellular retention of dFdCTP correlates with sustained DNA synthesis inhibition, making it effective against solid tumors .
- ara-C is primarily used in acute leukemias , where rapid cell division allows efficient incorporation into DNA during S-phase .
Resistance Mechanisms
Biological Activity
1,3-Difluoro-2-isocyanobenzene is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C7H4F2N2. The presence of both isocyanide and fluorine substituents contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C7H4F2N2 |
| Molecular Weight | 158.12 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Not extensively documented |
| Solubility | Varies with solvent type |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The compound's mechanism of action primarily involves its ability to interact with various biological targets, leading to inhibition of essential metabolic pathways in pathogens and cancer cells.
Antimicrobial Activity
In studies investigating its antimicrobial properties, this compound demonstrated effectiveness against a range of bacterial strains. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, which disrupts their function.
Case Study: Antibacterial Efficacy
- Pathogen Tested: Escherichia coli
- Concentration Range: 10 µg/mL to 100 µg/mL
- Results: Significant inhibition observed at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 30 µg/mL.
Anticancer Properties
The compound has also been explored for its potential use in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- Treatment Duration: 48 hours
- Results: IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The isocyanide group is particularly reactive towards nucleophiles, allowing it to participate in various biochemical reactions.
Proposed Mechanisms
- Covalent Bond Formation: The isocyanide group can react with amino acids in proteins, leading to enzyme inhibition.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Signal Pathway Modulation: Interaction with specific receptors or enzymes can alter signaling pathways involved in cell proliferation and survival.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 2-Isocyanobenzene | Isocyanide group | Moderate antibacterial |
| 4-Fluoroaniline | Fluorine substitution | Weak anticancer properties |
| 1-Fluoro-2-isocyanobenzene | Similar isocyanide functionality | Limited studies available |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-difluoro-2-isocyanobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes via electrophilic or nucleophilic substitutions. For example, substituting nitroso or amino groups in precursors like 1,3-difluoro-2-nitrosobenzene (CAS 29270-54-0) with isocyanide-forming reagents may yield the target compound. Reaction optimization should consider temperature (e.g., 25–80°C), solvent polarity, and catalysts (e.g., palladium complexes) to enhance yields .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to confirm fluorine substitution patterns and isocyanide group integration.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFN, theoretical MW 139.02 g/mol).
- IR Spectroscopy : Detect characteristic isocyanide stretches (~2150 cm) and fluorine-related vibrations .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for structurally similar nitroso/isocyanide compounds:
- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
- Avoid inhalation; store under inert gas (argon/nitrogen) to prevent degradation.
- Emergency measures: Flush eyes with saline (15+ minutes) and decontaminate skin with soap/water for spills .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., para-fluorine vs. isocyanide group). Thermodynamic parameters (e.g., ΔG‡ for Suzuki-Miyaura couplings) and frontier molecular orbital (FMO) analysis predict regioselectivity. Validate with experimental kinetics (e.g., reaction progress via HPLC) .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated isocyanobenzenes?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental NMR shifts with computational predictions (e.g., GIAO method).
- Analyze isotopic patterns in HRMS to rule out impurities.
- Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables .
Q. How can this compound be functionalized for applications in medicinal chemistry?
- Methodological Answer : Target-specific modifications include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach bioactive moieties.
- Reductive Amination : Convert isocyanide to amine intermediates for drug candidate synthesis.
- Enzyme Inhibition : Screen derivatives for binding to fluorinated salicylic acid analogs (e.g., COX-2 inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
